2-Ethynyl-5-nitrofuran
Overview
Description
2-Ethynyl-5-nitrofuran is a heterocyclic organic compound that belongs to the nitrofuran family. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal applications. The compound features a furan ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position, making it a unique and potentially valuable molecule in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of an ethynyl group. One common method is the nitration of 2-ethynylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields this compound with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of strong acids and reactive intermediates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-Ethynyl-5-aminofuran.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
2-Ethynyl-5-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-nitrofuran involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates, which can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis. This multi-targeted approach makes it effective against a broad range of bacterial strains.
Comparison with Similar Compounds
Nitrofurantoin: Used to treat urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Comparison: 2-Ethynyl-5-nitrofuran is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to other nitrofurans
Properties
IUPAC Name |
2-ethynyl-5-nitrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXYAJOKVJCOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523188 | |
Record name | 2-Ethynyl-5-nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19275-29-7 | |
Record name | 2-Ethynyl-5-nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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